![molecular formula C11H10N4O2 B5536324 4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol
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Description
The compound 4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol belongs to the 1,2,4-triazole class, a category known for its versatile chemical and physical properties. This class of compounds has attracted attention due to its broad spectrum of biological activities and low toxicity, making them promising for various scientific and industrial applications.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions, including cyclization, substitution, and condensation processes. For instance, the synthesis of similar triazole compounds has been achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford substituted phenyl acrylamides (Panchal & Patel, 2011).
Scientific Research Applications
Antimicrobial Applications
The synthesis of novel 1,2,4-triazole derivatives has been extensively explored due to their significant antimicrobial properties. For instance, Bektaş et al. (2010) demonstrated that some newly synthesized 1,2,4-triazole derivatives possess good or moderate activities against various microorganisms. This research highlights the potential of triazole compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Anticancer Evaluation
Another significant application is in the field of anticancer research. 1,2,4-Triazole derivatives have been evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. Bekircan et al. (2008) synthesized new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity, showing promising results against various cancer cell lines (O. Bekircan, M. Kucuk, B. Kahveci, H. Bektaş, 2008).
Corrosion Inhibition
Triazole derivatives also find applications as corrosion inhibitors. Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution. This research contributes to materials science, offering solutions to corrosion problems in industrial applications (K. R. Ansari, M. Quraishi, Ambrish Singh, 2014).
Luminescent Properties and Crystal Structure Analysis
The structural and luminescent properties of triazole derivatives have been explored, contributing to the development of new materials with potential applications in optoelectronics and sensing technologies. For example, Xi et al. (2021) synthesized compounds based on the 4-amino-4H-1,2,4-triazole group, investigating their crystal structures and luminescent properties. This research offers insights into designing materials with specific optical properties (Yumeng Xi, Xu-Kai Chen, Yu-Song Wu, Yun Xue, Wenhua Sun, Xiao-Min Chen, Xingyun Liu, Yong‐Tao Wang, Gui‐Mei Tang, 2021).
properties
IUPAC Name |
4-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-13-14-11(17)15(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,16)(H,14,17)/b7-4-,12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIVXGRTISQAB-OTIJGBKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N\N2C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]-1,2,4-triazolidine-3,5-dione |
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